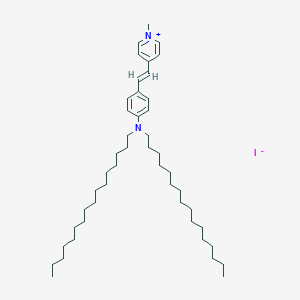

4-(4-dihexadecylamino-styryl)-N-methylpyridinium iodide

Descripción

Propiedades

IUPAC Name |

N,N-dihexadecyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H79N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-40-48(41-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-36-34-44(35-37-46)32-33-45-38-42-47(3)43-39-45;/h32-39,42-43H,4-31,40-41H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGZWUVVEWKKDQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H79IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114041-00-8 | |

| Record name | 4-[4-(Dihexadecylamino)styryl]-N-methylpyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114041-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-(4-dihexadecylamino-styryl)-N-methylpyridinium iodide (DiA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-dihexadecylamino-styryl)-N-methylpyridinium iodide, commonly known as DiA (4-Di-16-ASP), is a lipophilic, cationic fluorescent dye widely utilized in biological research. Its primary application lies in the labeling of cell membranes, particularly for neuronal tracing studies. The molecule's amphipathic structure, featuring a hydrophilic pyridinium headgroup and long, hydrophobic dihexadecyl (C16) alkyl chains, dictates its mechanism of action, which is predominantly driven by passive diffusion and partitioning into the lipid bilayer of cellular membranes. This guide provides a comprehensive overview of the core mechanism of action of DiA, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in a research setting.

Core Mechanism of Action

The mechanism of action of DiA is fundamentally a biophysical process governed by its molecular structure. The two long hexadecyl chains are strongly hydrophobic, driving the molecule to partition from aqueous environments into the nonpolar, lipid-rich interior of the plasma membrane. The positively charged N-methylpyridinium headgroup, being hydrophilic, remains oriented towards the aqueous phase at the membrane surface.

Upon insertion into the lipid bilayer, the fluorescent properties of DiA are significantly enhanced. In aqueous solution, the dye is poorly fluorescent. However, within the hydrophobic environment of the cell membrane, the quantum yield of DiA increases, leading to bright fluorescence. This environmental sensitivity is a key aspect of its utility as a membrane stain. Once incorporated, DiA diffuses laterally within the plane of the membrane, allowing for the comprehensive labeling of a cell's entire plasma membrane, including its intricate processes such as axons and dendrites in neurons. This lateral diffusion is the basis for its application in neuronal tract tracing.

It is important to distinguish 4-Di-16-ASP from its shorter-chain analog, 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+). While both are styrylpyridinium dyes, ASP+ has a much smaller hydrophobic component and has been shown to be a substrate for various organic cation transporters (OCTs) and serotonin transporters (SERTs). In contrast, the extensive lipophilic character of DiA, conferred by its two C16 tails, favors direct and stable insertion into the membrane over transporter-mediated uptake.

Quantitative Data

The photophysical properties of 4-Di-16-ASP (DiA) are crucial for its application in fluorescence microscopy. The following table summarizes key quantitative data for this dye.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~456 nm | [1] |

| ~492 nm | [2] | |

| Emission Maximum (λem) | ~590 nm | [1] |

| ~613 nm | [2] | |

| Molecular Formula | C₄₆H₇₉IN₂ | [3] |

| Molecular Weight | 787.04 g/mol | [3] |

| Appearance | Green Fluorescent | [4] |

| Solubility | Soluble in DMSO (2 mg/mL with warming) | [3] |

Note: Discrepancies in excitation and emission maxima can arise from differences in the solvent environment and the specific instrumentation used for measurement.

Experimental Protocols

The following are detailed methodologies for common applications of 4-Di-16-ASP (DiA).

General Protocol for Staining Live Cells

This protocol provides a general workflow for labeling the plasma membrane of live cultured cells with DiA.

-

Reagent Preparation:

-

Prepare a stock solution of DiA at 1-2 mg/mL in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) or cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically.

-

-

Cell Preparation:

-

Culture cells on a suitable imaging substrate, such as glass-bottom dishes or chamber slides.

-

Ensure cells are healthy and at an appropriate confluency for imaging.

-

-

Staining Procedure:

-

Remove the cell culture medium from the cells.

-

Wash the cells once with warm PBS or HBSS.

-

Add the DiA working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 5-20 minutes at 37°C, protected from light. The optimal incubation time can be adjusted to achieve uniform labeling.

-

Remove the staining solution.

-

Wash the cells two to three times with warm PBS or HBSS to remove excess dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for DiA (e.g., a filter set for blue excitation and green/yellow emission).

-

Protocol for Neuronal Tracing in Fixed Tissue

This protocol is adapted from methodologies used for similar lipophilic carbocyanine dyes and is suitable for tracing neuronal pathways in fixed tissue.

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain or tissue of interest and post-fix in 4% PFA overnight at 4°C.

-

It is critical not to leave the tissue in PFA for extended periods (e.g., more than 24 hours) as this can damage cell membranes and impede dye diffusion.

-

-

Dye Application:

-

Prepare small crystals of solid DiA or a concentrated paste by dissolving DiA in a small amount of DMSO and allowing the solvent to partially evaporate.

-

Using a fine needle or a pulled glass micropipette, carefully insert a small amount of the DiA crystal or paste into the specific brain region of interest in the fixed tissue block.

-

-

Diffusion:

-

Place the tissue block in a light-protected container with a small amount of 4% PFA or PBS to prevent it from drying out.

-

Incubate the tissue at 37°C for a period ranging from several days to weeks, depending on the desired tracing distance. The diffusion rate is approximately 6 mm/day in live tissue but is slower in fixed tissue. Warming the tissue can facilitate diffusion.

-

-

Sectioning and Imaging:

-

After the diffusion period, section the tissue using a vibratome or cryostat.

-

Mount the sections on glass slides.

-

Image the sections using a fluorescence or confocal microscope with appropriate filter sets for DiA.

-

Visualizations

Signaling Pathway and Mechanism Diagrams

Caption: Mechanism of DiA insertion into the plasma membrane.

Caption: General experimental workflow for using DiA.

Conclusion

This compound (DiA) is a powerful tool for labeling and tracking cell membranes due to its straightforward mechanism of action. Its lipophilic nature ensures stable and bright labeling of the plasma membrane through passive diffusion, making it particularly valuable for neuronal tracing and live-cell imaging. Understanding the biophysical principles governing its function, along with adherence to optimized experimental protocols, will enable researchers to effectively harness the capabilities of this versatile fluorescent probe.

References

In-depth Technical Guide: 4-Di-16-ASP Spectral Properties

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Di-16-ASP, also known as DiA, is a lipophilic aminostyryl probe widely utilized in biological research, particularly in neuroscience.[1][2] Its utility stems from its ability to insert into cell membranes, exhibiting a significant enhancement in fluorescence upon binding.[2] This property makes it a valuable tool for tracing neuronal pathways and studying membrane dynamics. This technical guide provides a detailed overview of the spectral properties of 4-Di-16-ASP, experimental protocols for its use, and a discussion of its applications.

Core Spectral Properties

When incorporated into 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) vesicles, the emission maximum of 4-Di-16-ASP is approximately 590 nm, which corresponds to red-orange fluorescence.[4] However, when used for staining cells, its fluorescence is typically observed as bright green to yellow-green, the appearance of which can depend on the specific optical filters employed.[4] The excitation wavelength for 4-Di-16-ASP generally falls within the range of 440 nm to 500 nm.[4]

For comparison, a related compound, 4-Di-10-ASP, has a reported excitation maximum of 485 nm and an emission maximum of 620 nm.[4] It is important to note that the difference in the length of the dialkyl chains between these two compounds may lead to variations in their precise spectral characteristics.

Table 1: Summary of 4-Di-16-ASP Spectral Properties

| Property | Value | Notes |

| Excitation Range | 440 - 500 nm[4] | Can be effectively excited by blue light sources. |

| Emission Maximum (in DOPC vesicles) | ~590 nm[4] | Corresponds to red-orange fluorescence. |

| Observed Emission in Cells | Green to Yellow-Green[4] | Dependent on the filter sets used for imaging. |

| Molar Extinction Coefficient | Data not available | |

| Quantum Yield | Data not available |

Solvent and Environmental Effects

The fluorescence of 4-Di-16-ASP is highly sensitive to its environment. As a lipophilic dye, its fluorescence in aqueous solutions is minimal.[2] A significant increase in fluorescence intensity is observed upon its partitioning into a lipid environment, such as a cell membrane.[2] This property is advantageous for reducing background noise from unbound dye during imaging experiments. The orientation of the fluorophore is parallel to the phospholipid acyl chains within the membrane.[2][5]

Experimental Protocols

General Stock Solution Preparation

To prepare a stock solution of 4-Di-16-ASP, dissolve the solid dye in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A typical stock solution concentration is 1-2 mg/mL.[3] Store the stock solution at -20°C or -80°C, protected from light.[1][3]

Neuronal Tracing in Fixed Tissue

4-Di-16-ASP is a valuable tool for anterograde and retrograde neuronal tracing in fixed tissue.[4] The following is a general protocol outline:

-

Tissue Preparation: The tissue of interest should be fixed by perfusion with an appropriate fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS). After fixation, the tissue can be sectioned using a vibratome.

-

Dye Application: A small crystal of 4-Di-16-ASP or a concentrated solution is applied to the specific neuronal population or tract to be traced.

-

Incubation: The tissue sections are then incubated in PBS at room temperature or 37°C for an extended period, ranging from days to weeks, to allow for the diffusion of the dye along the neuronal membranes. The incubation should be carried out in the dark to prevent photobleaching.

-

Imaging: After incubation, the sections are mounted on slides and imaged using a fluorescence microscope equipped with appropriate filters for green or yellow-green fluorescence.

Signaling Pathways and Applications

While 4-Di-16-ASP itself does not directly participate in or report on specific signaling pathways, its utility lies in its ability to label and trace neuronal connections, which are fundamental to all signaling processes in the nervous system. By mapping the anatomical connections between different brain regions or neuronal populations, researchers can infer the pathways through which signals are transmitted.

Key applications of 4-Di-16-ASP include:

-

Neuroanatomical Tracing: Mapping the projections of specific neuronal populations to understand the wiring diagram of the brain.[1]

-

Study of Neuronal Development: Observing axon guidance and the formation of neuronal circuits during development.

-

Investigation of Neurodegeneration: Examining the breakdown of neuronal connections in models of neurological diseases.

-

Membrane Dynamics: Although less common than its use in tracing, the environmentally sensitive fluorescence of 4-Di-16-ASP can provide insights into the properties of cellular membranes.

Conclusion

4-Di-16-ASP is a versatile and widely used fluorescent probe for neuronal tracing and membrane labeling. Its lipophilic nature and environmentally sensitive fluorescence make it an excellent tool for delineating neuronal architecture with high signal-to-noise ratios. While specific quantitative spectral data remains to be fully characterized in publicly accessible literature, its qualitative properties and established applications provide a strong foundation for its continued use in neuroscience and cell biology research. Researchers employing this dye should empirically determine the optimal staining and imaging conditions for their specific experimental system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Invitrogen DiA; 4-Di-16-ASP (4-(4-(Dihexadecylamino)styryl)-N-Methylpyridinium Iodide) 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. DiA; 4-Di-16-ASP (4-(4-(Dihexadecylamino)styryl)-N-Methylpyridinium Iodide) 25 mg | Buy Online [thermofisher.com]

DiA Neuronal Tracer: An In-depth Technical Guide

Introduction

DiA (4-(4-(Dihexadecylamino)styryl)-N-Methylpyridinium Iodide) is a lipophilic, fluorescent dye widely employed by researchers, scientists, and drug development professionals as a neuronal tracer.[1] Its ability to intercalate into the lipid bilayer of cell membranes and diffuse laterally makes it an invaluable tool for elucidating neuronal morphology and connectivity in both fixed and living tissues.[1] This guide provides a comprehensive overview of DiA's technical specifications, experimental protocols, and key applications in neuroscience research.

Core Principles and Mechanism of Action

DiA belongs to the dialkylaminostyryl family of dyes. Its lipophilic nature, conferred by two long hexadecyl hydrocarbon chains, allows it to readily insert into the plasma membrane of neurons. Once incorporated, the dye diffuses laterally within the membrane, effectively staining the entire neuron, including its soma, dendrites, and axon. This diffusion-based mechanism allows for both anterograde (from cell body to axon terminal) and retrograde (from axon terminal to cell body) tracing of neuronal pathways.[1] In intact tissue, DiA does not typically transfer between labeled and unlabeled cells, ensuring precise labeling of individual neurons. However, some transfer may occur if the membrane is compromised, for instance, during tissue sectioning.[1]

The fluorescence of DiA is significantly enhanced upon insertion into a lipid environment, making it highly visible against the low background of aqueous surroundings. Its broad emission spectrum allows for detection using various filter sets, providing flexibility in experimental design.[1]

Quantitative Data

A summary of the key quantitative properties of the DiA neuronal tracer is presented below for easy reference and comparison.

| Property | Value | Source |

| Chemical Name | 4-(4-(Dihexadecylamino)styryl)-N-Methylpyridinium Iodide | |

| Molecular Formula | C₄₆H₇₉IN₂ | [1] |

| Molecular Weight | 787.06 g/mol | [1] |

| CAS Number | 114041-00-8 | [1] |

| Appearance | Red-brown solid | [1] |

| Solubility | DMSO | [1] |

| Excitation Maximum (in lipid bilayer) | ~460 nm | |

| Emission Maximum (in lipid bilayer) | ~580 nm | |

| Molar Extinction Coefficient (ε) | 50,000 L·mol⁻¹·cm⁻¹ | [1] |

| Fluorescence Quantum Yield | 0.87 | [1] |

| Diffusion Rate in Fixed Tissue | 0.2–0.6 mm per day (Qualitative comparison with DiI) | |

| Diffusion Rate in Living Tissue | ~6 mm per day (Qualitative comparison with DiI) |

Experimental Protocols

Detailed methodologies for the use of DiA in neuronal tracing are crucial for reproducible and reliable results. Below are protocols for labeling neurons in fixed tissue and cultured cells.

Protocol 1: Neuronal Tracing in Fixed Brain Tissue

This protocol is adapted from established methods for lipophilic dye tracing in fixed tissues.[3]

1. Tissue Preparation:

- Anesthetize the animal according to approved institutional protocols.

- Perform transcardial perfusion with Phosphate-Buffered Saline (PBS) to clear the circulatory system of blood.

- Perfuse with a fixative solution, typically 4% paraformaldehyde (PFA) in PBS.

- Dissect the brain and post-fix by immersion in 4% PFA overnight at 4°C. For long-term storage, transfer to a solution of 30% sucrose in PBS.

2. Dye Application:

- Under a dissecting microscope, identify the target region for dye insertion.

- Create a small incision in the pia mater at the desired location using a fine needle.

- Using fine forceps or an insect pin, carefully insert a small crystal of DiA into the brain tissue. Ensure the crystal does not penetrate into the underlying white matter to avoid non-specific labeling.

3. Incubation for Dye Diffusion:

- Place the brain in a sealed container with 4% PFA.

- Incubate at 37°C in the dark to facilitate dye diffusion. The incubation time will vary depending on the age of the animal and the desired tracing distance (ranging from days to several weeks).[3]

4. Tissue Sectioning:

- Once sufficient diffusion has occurred, section the brain using a vibratome at a thickness of 100-300 µm. Avoid using detergents in the sectioning buffer as they can cause the dye to leach out.

5. Mounting and Imaging:

- Mount the sections on glass slides using an aqueous mounting medium (e.g., 30% sucrose solution). Avoid commercial mounting media containing glycerol.[3]

- Image the labeled neurons as soon as possible using a fluorescence microscope equipped with appropriate filters for DiA (excitation ~460 nm, emission ~580 nm).

Protocol 2: DiOlistic Labeling of Neurons in Fixed Brain Slices (Adaptable for DiA)

This protocol describes a ballistic method for delivering dye-coated particles to fixed tissue, which can be adapted for DiA.[4][5]

1. Preparation of Dye-Coated Particles:

- Prepare a solution of DiA in methylene chloride (e.g., 3 mg/100 µl).[4]

- Coat tungsten or gold microparticles with the DiA solution and allow them to air dry.

- Load the coated particles into Tefzel tubing and cut into "bullets".

2. Tissue Preparation:

- Prepare fixed brain slices (150-300 µm thick) as described in Protocol 1.

3. Ballistic Delivery:

- Place the brain slice in a culture dish.

- Use a Helios Gene Gun system to "shoot" the DiA-coated particles onto the surface of the slice at a helium pressure of 120-180 psi.[4]

4. Incubation and Imaging:

- Incubate the slices in PBS at 4°C in the dark for at least 3 hours to allow for dye diffusion from the particles into the neuronal membranes.[5]

- Mount and image the slices as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow for DiA Neuronal Tracing in Fixed Tissue

Caption: Workflow for labeling neurons in fixed tissue with DiA.

Logical Relationship of Lipophilic Dye Properties for Neuronal Tracing

Caption: Key properties of DiA enabling neuronal tracing.

Troubleshooting

Successful neuronal tracing with DiA requires careful attention to detail. Common issues and potential solutions are outlined below.

| Issue | Potential Cause | Suggested Solution |

| Weak or No Labeling | Insufficient incubation time or temperature. | Increase incubation duration and/or temperature (up to 37°C). |

| Poor dye insertion. | Ensure the DiA crystal is in firm contact with the neuronal tissue of interest. | |

| Tissue over-fixed. | Reduce post-fixation time. | |

| High Background Fluorescence | Autofluorescence of the tissue. | Use appropriate filters to minimize background. Consider using a different fixative if glutaraldehyde was used. |

| Dye precipitation. | Ensure DiA is fully dissolved if using a solution for application. | |

| Diffuse or Non-specific Labeling | Dye crystal too large or misplaced. | Use smaller crystals and place them precisely in the target area. |

| Tissue damage during insertion. | Handle the tissue gently and use fine tools for dye application. | |

| Use of detergents. | Avoid detergents in all solutions after dye application. |

For more troubleshooting guidance, resources from vendors like Thermo Fisher Scientific can be consulted.[6]

Conclusion

DiA is a robust and versatile neuronal tracer that provides high-resolution labeling of neuronal structures. Its utility in both anterograde and retrograde tracing, combined with its bright fluorescence, makes it an essential tool for neuroanatomical studies. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can effectively utilize DiA to map neural circuits and gain deeper insights into the complex organization of the nervous system.

References

- 1. DiOlistic labeling in fixed brain slices: phenotype, morphology and dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dadun.unav.edu [dadun.unav.edu]

- 3. health.uconn.edu [health.uconn.edu]

- 4. DiOLISTIC Labeling of Neurons from Rodent and Non-human Primate Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ballistic Labeling of Pyramidal Neurons in Brain Slices and in Primary Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to the Lipophilic Tracer DiA

Core Principles and Applications for Researchers, Scientists, and Drug Development Professionals

The lipophilic carbocyanine dye, 4-(4-(Dihexadecylamino)styryl)-N-Methylpyridinium Iodide, commonly known as DiA, is a versatile fluorescent tracer extensively utilized in biological research. Its utility stems from its ability to intercalate into the lipid bilayer of cell membranes, providing a robust method for visualizing cellular morphology and tracking cellular dynamics. This technical guide offers a comprehensive overview of DiA's chemical structure, photophysical properties, and detailed protocols for its application in neuronal tracing and general cell membrane labeling.

Chemical Structure and Physicochemical Properties

DiA, with the molecular formula C₄₆H₇₉IN₂, is a dialkylaminostyryl dye. Its structure is characterized by a hydrophilic pyridinium head group and two long, hydrophobic hexadecyl chains. This amphipathic nature drives its insertion into the plasma membrane, with the hydrophobic tails embedding within the lipid core and the fluorophore positioned at the membrane-water interface.

Photophysical Characteristics

DiA is a green-fluorescent dye that exhibits minimal fluorescence in aqueous solutions but becomes intensely fluorescent upon incorporation into lipid environments.[1] This property is highly advantageous as it reduces background noise and enhances the signal-to-noise ratio in imaging experiments. A summary of its key quantitative properties is presented below.

| Property | Value | Notes |

| Molecular Weight | 787.04 g/mol | |

| Excitation Maximum (λex) | ~491 nm | In Methanol[2] |

| ~460 nm | In DOPC phospholipid bilayers[3] | |

| Emission Maximum (λem) | ~613 nm | In Methanol[2] |

| ~580 nm | In DOPC phospholipid bilayers[3] | |

| Solubility | Soluble in DMSO and ethanol | |

| Appearance | Red solid | [2] |

Note: Specific values for quantum yield and molar extinction coefficient for DiA are not consistently reported across publicly available resources.

Key Applications in Research

The primary application of DiA lies in its use as a neuronal tracer for delineating neuronal pathways, both in fixed and living tissues.[4] Its ability to diffuse laterally within the plasma membrane allows for the labeling of entire neurons, including their intricate axonal and dendritic arborizations. DiA can be used for both anterograde tracing (from the cell body to the axon terminal) and retrograde tracing (from the axon terminal to the cell body).

Due to its distinct spectral properties, DiA is often used in multi-color labeling studies in conjunction with other lipophilic tracers like DiI (orange-red fluorescence), enabling the simultaneous visualization of different neuronal populations or pathways.[2] DiA is reported to diffuse faster within membranes compared to another green fluorescent lipophilic tracer, DiO.[2][5]

Beyond neuroscience, DiA serves as a general-purpose membrane stain for various cell types in culture, facilitating studies on cell morphology, cell fusion, and cell migration.

Experimental Protocols

Neuronal Tracing in Fixed Tissue

This protocol is adapted from established methods for lipophilic dye tracing and can be applied for both anterograde and retrograde labeling depending on the site of dye application.

Materials:

-

DiA crystals or a concentrated stock solution in DMSO or ethanol.

-

Phosphate-buffered saline (PBS).

-

4% paraformaldehyde (PFA) in PBS.

-

Vibratome or cryostat for sectioning.

-

Mounting medium (e.g., ProLong Gold).

-

Fluorescence microscope with appropriate filter sets for green fluorescence.

Procedure:

-

Tissue Preparation: Perfuse the animal with PBS followed by 4% PFA to fix the tissue. Dissect the brain or spinal cord and post-fix in 4% PFA for at least 24 hours at 4°C.

-

Dye Application:

-

Crystal Application: Carefully insert a small crystal of DiA into the specific brain or spinal cord region of interest using a fine insect pin or a pulled glass micropipette.

-

Solution Injection: Pressure-inject a small volume (10-50 nL) of a concentrated DiA solution (1-2% w/v in ethanol or DMSO) into the target region using a picospritzer and a glass micropipette.

-

-

Dye Diffusion: Incubate the tissue in 4% PFA at 37°C in the dark for a period ranging from several days to weeks. The optimal incubation time depends on the distance the dye needs to travel and the age of the tissue. For living tissue, diffusion is significantly faster.

-

Sectioning: Section the tissue at 50-100 µm thickness using a vibratome or a cryostat. Collect the sections in PBS.

-

Mounting and Imaging: Mount the sections onto glass slides using an aqueous mounting medium. Visualize the labeled neurons using a fluorescence microscope equipped with a filter set appropriate for DiA (e.g., a standard FITC filter set).

Caption: General workflow for neuronal tracing with DiA in fixed tissue.

General Cell Membrane Staining of Live Cells in Culture

This protocol provides a general guideline for staining the plasma membrane of adherent or suspension cells.

Materials:

-

DiA stock solution (1-5 mM in DMSO or ethanol).

-

Cell culture medium.

-

Phosphate-buffered saline (PBS) or other balanced salt solution.

-

Live-cell imaging setup with an appropriate filter set.

Procedure:

-

Prepare Staining Solution: Dilute the DiA stock solution in serum-free culture medium or PBS to a final working concentration of 1-10 µM. Vortex briefly to ensure proper mixing.

-

Cell Preparation:

-

Adherent Cells: Grow cells on glass-bottom dishes or coverslips to the desired confluency.

-

Suspension Cells: Harvest cells and wash once with PBS. Resuspend the cell pellet in PBS or serum-free medium.

-

-

Staining:

-

Adherent Cells: Remove the culture medium and wash the cells once with warm PBS. Add the DiA staining solution to the cells and incubate for 5-20 minutes at 37°C.

-

Suspension Cells: Add the DiA staining solution to the cell suspension and incubate for 5-20 minutes at 37°C with occasional gentle mixing.

-

-

Washing:

-

Adherent Cells: Aspirate the staining solution and wash the cells 2-3 times with warm culture medium or PBS to remove excess dye.

-

Suspension Cells: Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes, remove the supernatant, and resuspend the cells in fresh culture medium or PBS. Repeat the wash step 2-3 times.

-

-

Imaging: Image the stained cells immediately using a fluorescence microscope. For long-term imaging, replace the final wash solution with complete culture medium.

Caption: Workflow for live-cell membrane staining with DiA.

Logical Relationships in Multi-Color Neuronal Tracing

DiA's spectral properties make it an excellent partner for DiI in dual-labeling experiments to investigate the convergence or divergence of neuronal projections.

Caption: Logic of dual-labeling with DiI and DiA to study projection patterns.

References

- 1. content.abcam.com [content.abcam.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]

- 4. Quantum yield - Wikipedia [en.wikipedia.org]

- 5. diaTracer | A diaPASEF spectrum-centric analysis tool [diatracer.nesvilab.org]

An In-depth Technical Guide to the YidC-Mediated Membrane Insertion Mechanism

Disclaimer: The term "DiA membrane insertion mechanism" does not correspond to a recognized standard nomenclature in peer-reviewed literature. It is hypothesized that the query may refer to a membrane protein insertase . This guide will, therefore, focus on the well-characterized and universally conserved YidC/Oxa1/Alb3 family , a critical membrane protein insertase machinery.

Introduction

The insertion of proteins into the lipid bilayer is a fundamental process essential for cellular life. It is governed by sophisticated molecular machines that ensure proteins are correctly targeted, inserted, and folded. Among these, the YidC/Oxa1/Alb3 family of proteins stands out as a simple yet versatile insertase. Found in the bacterial plasma membrane (YidC), mitochondrial inner membrane (Oxa1), and chloroplast thylakoid membrane (Alb3), this family is responsible for the biogenesis of a multitude of membrane proteins.[1][2][3][4][5][6]

In bacteria such as Escherichia coli, YidC plays a dual role. It functions independently as an insertase for small membrane proteins and also acts as a chaperone in cooperation with the larger SecYEG translocon complex to facilitate the insertion and folding of more complex, multi-spanning membrane proteins.[3][5][7] This guide provides a detailed overview of the YidC structure, its mechanism of action, quantitative data associated with its function, and the key experimental protocols used to investigate this essential cellular process.

Core Mechanism of YidC-Mediated Insertion

The function of YidC is intimately linked to its unique structure. E. coli YidC is a 61 kDa protein composed of six transmembrane helices (TMs) with a large periplasmic domain (P1) between TM1 and TM2. The core functional unit, however, is the highly conserved bundle of the five C-terminal transmembrane segments (TM2-TM6).[1][4]

Key Structural Features:

-

Hydrophilic Groove: The conserved five-helix core forms a remarkable structural feature: a positively charged, water-accessible groove that opens towards the cytoplasm and the lipid bilayer but is sealed from the periplasm. This groove is central to the insertion mechanism.

-

"Greasy Slide": The hydrophobic surfaces of TM3 and TM5, which flank the hydrophilic groove, form a "greasy slide."[1][8] This region is thought to engage the hydrophobic transmembrane segments of substrate proteins, facilitating their partitioning into the lipid bilayer via a "greasy-sliding" mechanism.[1]

-

Ribosome Interaction: YidC interacts directly with the ribosome exit tunnel, allowing it to capture nascent polypeptide chains for co-translational insertion.[9][10]

The Insertion Pathways:

YidC facilitates membrane protein biogenesis through two primary pathways:

-

YidC-Only Pathway (Sec-Independent): This pathway is primarily used for small membrane proteins with one or two transmembrane segments and small translocated domains, such as the M13 procoat protein, Pf3 phage coat protein, and subunit c of the F₁F₀ ATP synthase.[1] The process is as follows:

-

Targeting: The nascent or fully synthesized substrate protein is targeted to the membrane. While some substrates arrive post-translationally, others may utilize the Signal Recognition Particle (SRP) pathway.[1]

-

Binding: The substrate initially docks into the hydrophilic groove of YidC. The positive charges within the groove may interact with negative charges often found in the non-translocated regions of the substrate.

-

Insertion: The hydrophobic transmembrane segment of the substrate engages with the "greasy slide" of YidC. This interaction lowers the energy barrier for the hydrophobic segment to partition from the aqueous groove into the lipid bilayer.[1][8]

-

Translocation: For substrates with a periplasmic domain, this small hydrophilic segment is translocated across the membrane through the YidC groove in a process that is not yet fully understood but is thought to involve YidC shielding it from the hydrophobic lipid core.[3][5]

-

Release: Once inserted, the substrate is released laterally into the membrane.

-

-

YidC-SecYEG Cooperative Pathway (Sec-Dependent): For larger, multi-spanning proteins, YidC collaborates with the SecYEG translocon. In this role, YidC functions as a chaperone for folding and assembly.

-

The nascent polypeptide is first targeted to the SecYEG channel.

-

As transmembrane segments emerge from the SecY lateral gate, YidC docks with the translocon and assists in guiding these segments into the lipid bilayer.[9]

-

YidC helps in the proper folding and assembly of the transmembrane helices into their final tertiary structure.[7][11]

-

Quantitative Data

Quantitative analysis is crucial for understanding the biophysical parameters of YidC-mediated insertion. The following tables summarize key data from various studies.

Table 1: YidC Substrate Characteristics

| Substrate Protein | Organism | Number of TMs | Insertion Pathway | Reference |

| Pf3 Coat Protein | Pseudomonas aeruginosa phage | 1 | YidC-Only | [1] |

| M13 Procoat Protein | E. coli phage | 1 | YidC-Only | [1] |

| F₀c (Subunit c of ATP synthase) | E. coli | 2 | YidC-Only | [1] |

| MscL (Mechanosensitive channel) | E. coli | 2 | YidC-Only (SRP-dependent targeting) | [1] |

| FtsQ | E. coli | 1 | YidC-SecYEG Cooperative | [12] |

| Lep (Leader peptidase) | E. coli | 2 | YidC-SecYEG Cooperative | [13] |

Table 2: Kinetic and Biophysical Parameters

| Parameter | Value | Substrate/Condition | Experimental Method | Reference |

| Insertion Efficiency | ~60-80% | Pf3 coat into YidC proteoliposomes | In vitro insertion assay | [12] |

| YidC:Ribosome Binding | Stimulated at slightly acidic pH | Detergent-solubilized YidC | Fluorescence Correlation Spectroscopy | [9] |

| Global Motion of YidC Barrel | ~41 ns | YadA (YidC homolog) in outer membrane | NMR Relaxation | [14] |

| YidC Functional Unit | Monomer is sufficient | YidC in proteoliposomes | In vitro reconstitution | [1] |

Experimental Protocols

Studying the YidC mechanism requires specialized biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

In Vitro Reconstitution and Insertion Assay

This protocol is fundamental for demonstrating that YidC is sufficient for membrane insertion of specific substrates.

Objective: To reconstitute purified YidC into liposomes and measure the insertion of a radiolabeled substrate protein.

Methodology:

-

YidC Purification:

-

Overexpress His-tagged YidC in E. coli.

-

Solubilize membranes using a detergent (e.g., DDM or C₁₂E₈).

-

Purify YidC using Ni-NTA affinity chromatography followed by size-exclusion chromatography.

-

-

Proteoliposome Preparation:

-

Prepare a lipid mixture (e.g., E. coli polar lipids or a defined mixture like DOPC:DOPG) dried into a thin film.

-

Rehydrate the lipid film in a buffer to form multilamellar vesicles.

-

Generate unilamellar vesicles by sonication or extrusion.

-

Solubilize the vesicles with a mild detergent like octylglucoside.

-

Add the purified YidC protein to the detergent-solubilized lipids at a desired protein-to-lipid ratio.

-

Remove the detergent slowly via dialysis or with Bio-Beads to allow the spontaneous formation of proteoliposomes with YidC inserted.

-

-

In Vitro Transcription/Translation and Insertion:

-

Synthesize the substrate protein (e.g., Pf3 coat) in vitro using a cell-free expression system (e.g., PURE system) in the presence of [³⁵S]-methionine.

-

Incubate the freshly synthesized, radiolabeled substrate with the YidC proteoliposomes (and control liposomes without YidC) at 37°C for a defined time course (e.g., 2-30 minutes).

-

-

Protease Protection Assay:

-

Stop the insertion reaction by placing samples on ice.

-

Add a protease (e.g., Proteinase K) to digest any non-inserted or non-translocated portions of the substrate.

-

Incubate on ice for 30-60 minutes.

-

Quench the protease activity with a specific inhibitor (e.g., PMSF).

-

To verify membrane integrity, run a control sample where the protease is added in the presence of a detergent (e.g., Triton X-100) to digest all protein.

-

Analyze the samples by SDS-PAGE and autoradiography. A protected protein fragment indicates successful membrane insertion and translocation.

-

Chemical Cross-linking Assay

This method is used to identify proteins that are in close proximity to a substrate during the insertion process.

Objective: To determine if a nascent protein chain interacts with YidC and/or SecY.

Methodology:

-

Site-Directed Mutagenesis: Introduce a unique cysteine residue or an unnatural photo-activatable amino acid (e.g., TmdPhe) at a specific site within the substrate protein sequence.

-

In Vitro Translation and Cross-linking:

-

Synthesize the modified substrate in a cell-free system, arresting translation to generate ribosome-nascent chain complexes (RNCs) of a specific length.

-

Incubate the RNCs with inverted membrane vesicles (IMVs) or proteoliposomes containing YidC and/or SecYEG.

-

For cysteine-based cross-linking, add a thiol-specific cross-linker (e.g., BMH).

-

For photo-cross-linking, expose the sample to UV light to activate the unnatural amino acid.

-

-

Analysis:

Fluorescence Quenching Assay for Topology Analysis

This technique helps determine the final orientation (topology) of a protein within the membrane.

Objective: To map which parts of an inserted protein are exposed to the cytoplasm versus the periplasm.

Methodology:

-

Probe Labeling: Prepare vesicles containing a membrane-impermeable fluorescent quencher (e.g., potassium iodide) in the external buffer. Alternatively, label specific cysteine residues on the inserted protein with a fluorescent probe (e.g., NBD).

-

Fluorescence Measurement:

-

Reconstitute the fluorescently labeled protein into proteoliposomes.

-

Measure the initial fluorescence intensity.

-

Add a quencher to the outside of the vesicles. A decrease in fluorescence indicates that the fluorescent probe is accessible from the outside (i.e., on the cytoplasmic face).

-

To determine if any part is inside, the membrane can be permeabilized with a detergent to allow the quencher access to the interior. A further decrease in fluorescence indicates a lumenal/periplasmic location.

-

-

Interpretation: By systematically labeling different residues and measuring their accessibility to quenchers, a topological map of the protein can be constructed.

Signaling Pathways and Logical Workflows

While YidC is not part of a classical signal transduction cascade, its function is tightly integrated with cellular protein targeting and translocation pathways. The following diagrams illustrate these logical relationships and experimental workflows.

Caption: YidC-only (Sec-independent) membrane insertion pathway.

Caption: YidC-SecYEG cooperative membrane insertion pathway.

Caption: Experimental workflow for an in vitro insertion assay.

References

- 1. The Conserved Role of YidC in Membrane Protein Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A hydrophilic microenvironment in the substrate-translocating groove of the YidC membrane insertase is essential for enzyme function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. YidC-mediated membrane insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Defining the regions of Escherichia coli YidC that contribute to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. YibN, a bona fide interactor of the bacterial YidC insertase with effects on membrane protein insertion and membrane lipid production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YidC as a potential antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A structural model of the active ribosome-bound membrane protein insertase YidC | eLife [elifesciences.org]

- 11. Bacterial secretion system - Wikipedia [en.wikipedia.org]

- 12. Escherichia coli YidC is a membrane insertase for Sec-independent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro Assay for Bacterial Membrane Protein Integration into Proteoliposomes [bio-protocol.org]

Unveiling the Fluorescence Quantum Yield of DiA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiA (4-(4-(Dihexadecylamino)styryl)-N-methylpyridinium iodide) is a lipophilic carbocyanine dye widely employed as a fluorescent probe in cellular and membrane biology. Its utility stems from its propensity to intercalate into lipid bilayers, exhibiting low fluorescence in aqueous environments and a significant increase in fluorescence intensity upon membrane incorporation. A critical parameter governing the brightness and sensitivity of any fluorescent probe is its fluorescence quantum yield (Φ), defined as the ratio of photons emitted to photons absorbed.

Core Concepts: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield is an intrinsic property of a fluorophore that dictates its efficiency in converting absorbed light into emitted light. It is governed by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state. These pathways are highly sensitive to the fluorophore's local environment.

Several factors can significantly influence the fluorescence quantum yield of DiA:

-

Solvent Polarity and Viscosity: The polarity of the solvent can affect the energy levels of the excited state and the rate of non-radiative decay processes. Increased solvent viscosity can restrict molecular vibrations and rotations, reducing non-radiative decay and potentially increasing the quantum yield.

-

Lipid Bilayer Environment: The composition, packing, and phase state of the lipid bilayer have a profound impact on DiA's fluorescence. The dye's quantum yield is expected to be different in a liquid-disordered phase compared to a solid-ordered phase.

-

Temperature: Temperature can influence solvent viscosity and the rate of collisional quenching, both of which can decrease the fluorescence quantum yield.

-

Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state of DiA through non-radiative pathways, leading to a lower quantum yield.

Quantitative Data for a Structurally Similar Dye: DiI

While precise quantum yield data for DiA is scarce, data for the structurally similar and commonly used lipophilic dye, DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate), can provide a useful reference point. It is important to note that these values should be considered as approximations for DiA, and experimental determination for specific conditions is always recommended.

| Dye | Solvent/Environment | Approximate Fluorescence Quantum Yield (Φ) |

| DiI | Methanol | ~0.07 |

| DiI | Octanol | ~0.21 |

| SP-DiI (Sulfophenyl derivative) | Phospholipid Model Membranes | ~5-fold higher than DiI |

This table summarizes approximate values based on available literature for the related dye DiI and its derivatives. The quantum yield of DiA is expected to be of a similar order of magnitude and to show similar environmental sensitivity.

Experimental Protocols

Relative Fluorescence Quantum Yield Measurement of DiA

This protocol describes the most common method for determining the fluorescence quantum yield of a sample (DiA) by comparing it to a standard with a known quantum yield.

Materials:

-

Spectrofluorometer with a temperature-controlled cuvette holder

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

-

DiA

-

Fluorescence standard with a known quantum yield in the same spectral region as DiA (e.g., Rhodamine 6G in ethanol, Φ ≈ 0.95)

-

Solvent of choice (e.g., ethanol, DMSO, or a suspension of lipid vesicles)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DiA in the chosen solvent (e.g., 1 mM in ethanol).

-

Prepare a stock solution of the fluorescence standard in the same solvent (e.g., 1 mM Rhodamine 6G in ethanol).

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both DiA and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 490 nm for DiA).

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of both DiA and the standard. The emission range should cover the entire emission profile of the fluorophore.

-

Integrate the area under the emission curve for each spectrum. This integrated intensity is a measure of the total fluorescence output.

-

-

Data Analysis:

-

For both DiA and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

The data should yield a straight line for each compound. Determine the slope of each line using linear regression.

-

The quantum yield of DiA (Φ_DiA) can be calculated using the following equation:

Φ_DiA = Φ_std * (Slope_DiA / Slope_std) * (n_DiA / n_std)^2

Where:

-

Φ_std is the quantum yield of the standard.

-

Slope_DiA and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for DiA and the standard, respectively.

-

n_DiA and n_std are the refractive indices of the solvents used for the DiA and standard solutions, respectively (if they are different).

-

-

Fluorescence Recovery After Photobleaching (FRAP) with DiA to Measure Membrane Fluidity

Materials:

-

Confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.

-

Live-cell imaging chamber with temperature and CO2 control.

-

Cells grown on glass-bottom dishes.

-

DiA stock solution (e.g., 1 mg/mL in ethanol).

-

Cell culture medium.

Methodology:

-

Cell Labeling:

-

Incubate the cells with a final concentration of 1-5 µg/mL DiA in cell culture medium for 10-30 minutes at 37°C.

-

Wash the cells twice with fresh, pre-warmed medium to remove excess dye.

-

-

Image Acquisition Setup:

-

Place the dish on the microscope stage and allow the temperature to equilibrate.

-

Select a region of interest (ROI) on the plasma membrane of a cell that is well-adhered and not moving.

-

Set the imaging parameters (laser power, detector gain, scan speed) to obtain a good signal-to-noise ratio with minimal photobleaching during pre- and post-bleach imaging.

-

-

FRAP Experiment:

-

Pre-bleach: Acquire a series of 5-10 images of the ROI at a low laser power to establish the baseline fluorescence.

-

Bleach: Use a high-intensity laser pulse to photobleach a small, defined area within the ROI. The bleaching time should be short (e.g., 100-500 ms) to minimize photodamage.

-

Post-bleach: Immediately after bleaching, acquire a time-lapse series of images of the ROI at the same low laser power used for the pre-bleach images. The acquisition frequency should be high initially to capture the rapid initial recovery and can be slowed down for the later, slower phase of recovery.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the bleached region, a control region outside the bleached area, and a background region in each image of the time series.

-

Correct for photobleaching during image acquisition by normalizing the intensity of the bleached region to the intensity of the control region.

-

Plot the normalized fluorescence intensity in the bleached region over time.

-

Fit the recovery curve to a mathematical model to extract the mobile fraction and the diffusion coefficient of DiA in the membrane.

-

Mandatory Visualizations

Caption: Workflow for determining the relative fluorescence quantum yield of DiA.

Caption: Experimental workflow for a Fluorescence Recovery After Photobleaching (FRAP) experiment using DiA.

Caption: Conceptual diagram of using a lipophilic probe in a FRET-based signaling assay.

The Photostability of 4-Di-16-ASP: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-(Dihexadecylamino)styryl)-N-methylpyridinium iodide, commonly known as 4-Di-16-ASP or DiA, is a lipophilic aminostyryl dye widely utilized for labeling cell membranes and tracing neuronal pathways.[1][2] Its utility in fluorescence microscopy is intrinsically linked to its photostability—the ability to resist photochemical degradation upon exposure to excitation light. This technical guide provides an in-depth examination of the photostability of 4-Di-16-ASP, including the fundamental mechanisms of photobleaching, key factors influencing its stability, and detailed experimental protocols for its assessment. Quantitative data, based on typical values for styryl dyes, are presented for comparative analysis, and workflows are visualized to aid in experimental design.

Introduction to 4-Di-16-ASP and its Photostability

4-Di-16-ASP is a fluorescent probe characterized by its amphiphilic structure, comprising a hydrophilic pyridinium headgroup and long hydrophobic dialkylamino tails. This structure facilitates its incorporation into the lipid bilayer of cell membranes. It exhibits a broad excitation and emission spectrum, making it detectable with various filter sets.[1] However, like most fluorophores, 4-Di-16-ASP is susceptible to photobleaching, an irreversible process that leads to a loss of fluorescence and can limit the duration of imaging experiments and the accuracy of quantitative measurements.[3][4] Understanding and mitigating photobleaching is therefore critical for its effective use.

Mechanisms of Photobleaching

Photobleaching is a complex process initiated by the absorption of light by the fluorophore. The general mechanism involves the transition of the dye molecule from its ground singlet state (S₀) to an excited singlet state (S₁). While most molecules in the S₁ state return to S₀ via fluorescence, a small fraction can transition to a long-lived triplet state (T₁) through intersystem crossing.[4] From the triplet state, the fluorophore can undergo irreversible chemical reactions, primarily with molecular oxygen, leading to its destruction.[5][6]

Two primary pathways contribute to the photobleaching of styryl dyes like 4-Di-16-ASP:

-

Oxygen-Dependent Pathway: In the presence of oxygen, the excited triplet state of the dye can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with and destroy the fluorophore molecule.[6]

-

Oxygen-Independent Pathway: Photobleaching can also occur in the absence of oxygen. This can involve reactions of the triplet-state fluorophore with other molecules in its immediate environment or intramolecular rearrangements.[5]

The kinetics of photobleaching can be modeled by mono- or multi-exponential decay functions, reflecting the complexity of the underlying photochemical reactions and the heterogeneity of the dye's microenvironment.[5][7]

Quantitative Assessment of Photostability

Table 1: Illustrative Photophysical Properties and Photostability Parameters of Styryl Dyes

| Parameter | Aqueous Solution | In Lipid Bilayer (DOPC) | In Nanoporous Matrix (Illustrative) |

| Fluorescence Quantum Yield (Φf) | Very low (~0.01)[8] | Moderate (~0.1 - 0.3) | High (~0.33)[9] |

| Illustrative Photobleaching Quantum Yield (Φb) | High (e.g., 10-4) | Moderate (e.g., 10-5 - 10-6) | Low (e.g., 10-6 - 10-7) |

| Fluorescence Lifetime (τ) | < 0.1 ns[9] | ~1-3 ns[9] | ~2.7 ns[9] |

| Photobleaching Half-life (t1/2) | Short | Moderate | Long |

Note: The values in this table are illustrative and intended for comparative purposes. Actual values for 4-Di-16-ASP will depend on specific experimental conditions.

Factors Influencing the Photostability of 4-Di-16-ASP

Several factors can significantly impact the photostability of 4-Di-16-ASP during fluorescence imaging experiments:

-

Excitation Light Intensity: Higher light intensity increases the rate of photobleaching. It is crucial to use the lowest possible excitation power that provides an adequate signal-to-noise ratio.[3]

-

Oxygen Concentration: As a primary mediator of photobleaching, reducing the concentration of dissolved oxygen in the imaging medium can enhance photostability. This can be achieved by using oxygen-scavenging systems.[3]

-

Local Microenvironment: The rigidity of the environment surrounding the fluorophore plays a critical role. For styryl dyes, a more rigid environment, such as that within a lipid bilayer or a nanoporous matrix, can restrict intramolecular rotations that lead to non-radiative decay and photobleaching, thereby increasing fluorescence quantum yield and photostability.[9]

-

Fluorophore Concentration: At high concentrations, dye-dye interactions can lead to self-quenching and potentially accelerate photobleaching.[5]

-

Temperature: Higher temperatures can increase the rate of chemical reactions, including those involved in photobleaching.[5]

Experimental Protocols

Protocol for Staining Cells with 4-Di-16-ASP

This protocol provides a general guideline for staining live or fixed cells with 4-Di-16-ASP.

-

Preparation of Stock Solution: Prepare a 1 to 5 mM stock solution of 4-Di-16-ASP in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Preparation of Working Solution: Immediately before use, dilute the stock solution to a final working concentration of 1 to 10 µM in a suitable buffer (e.g., PBS, HBSS) or cell culture medium.[10] It is recommended to prepare the working solution fresh for each experiment to avoid aggregation.[10]

-

Cell Staining:

-

For adherent cells: Grow cells on coverslips or in imaging dishes. Remove the culture medium and wash the cells once with the buffer. Add the working solution to the cells and incubate for 5 to 20 minutes at 37°C.[11]

-

For suspension cells: Pellet the cells by centrifugation and resuspend them in the working solution. Incubate for 5 to 20 minutes at 37°C.[11]

-

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with the buffer to remove unbound dye.

-

Imaging: The cells are now ready for imaging. Use appropriate filter sets for green fluorescence (Excitation ~450-490 nm, Emission ~580-650 nm).[1]

Protocol for Measuring Photostability

This protocol describes a method for quantifying the photobleaching rate of 4-Di-16-ASP in stained cells using a confocal or widefield fluorescence microscope.

-

Sample Preparation: Prepare a sample of cells stained with 4-Di-16-ASP as described in the protocol above.

-

Microscope Setup:

-

Mount the sample on the microscope stage.

-

Select an appropriate objective lens (e.g., 40x or 60x oil immersion).

-

Set the excitation and emission filters for 4-Di-16-ASP.

-

Adjust the excitation light intensity to a level that provides a good initial signal without causing immediate, rapid bleaching.

-

-

Image Acquisition:

-

Define a region of interest (ROI) on a well-stained cell.

-

Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence intensity.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.

-

Normalize the background-corrected intensity values to the initial intensity (at time t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the decay curve to an appropriate exponential function (e.g., single or double exponential) to determine the photobleaching rate constant(s) and the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

-

Visualizing Workflows and Pathways

Experimental Workflow for Photostability Assessment

The following diagram illustrates the key steps in assessing the photostability of 4-Di-16-ASP.

Caption: Workflow for assessing the photostability of 4-Di-16-ASP.

Application in Monitoring Signaling-Induced Membrane Potential Changes

4-Di-16-ASP can be used to monitor changes in membrane potential that occur in response to cellular signaling events. The diagram below illustrates a generic signaling pathway leading to a change in membrane potential, which is detected by the dye.

Caption: Use of 4-Di-16-ASP to report on signaling-induced membrane potential changes.

Conclusion

The photostability of 4-Di-16-ASP is a critical parameter that influences its application in fluorescence microscopy. By understanding the mechanisms of photobleaching and the factors that affect it, researchers can optimize their experimental conditions to minimize photodamage and acquire high-quality, quantitative data. The protocols and workflows provided in this guide offer a framework for the effective use and characterization of 4-Di-16-ASP in cellular imaging studies. Careful attention to excitation intensity, oxygen levels, and the local environment will ultimately enhance the reliability and reproducibility of experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Photobleaching - Wikipedia [en.wikipedia.org]

- 4. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Confinement of a Styryl Dye into Nanoporous Aluminophosphates: Channels vs. Cavities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tech Tip: Five Steps to Successful Cell Membrane Staining & Imaging - Biotium [biotium.com]

- 11. cohesionbio.com [cohesionbio.com]

An In-Depth Technical Guide to DiA Dye: Excitation, Emission, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiA (4-(4-(Dihexadecylamino)styryl)-N-methylpyridinium iodide), designated as 4-Di-16-ASP, is a lipophilic carbocyanine dye renowned for its utility in neuroscience and cell biology. Its primary application lies in the fluorescent labeling of cell membranes, enabling the visualization and tracking of cells, particularly neurons, both in vitro and in vivo. This technical guide provides a comprehensive overview of the spectral properties of DiA, detailed experimental protocols for its use, and troubleshooting guidance for common issues encountered during staining and imaging.

Core Properties and Spectral Characteristics

DiA is characterized by its long dialkyl chains that readily intercalate into the lipid bilayer of cell membranes. This incorporation leads to a significant enhancement of its fluorescence, making it an excellent tool for membrane staining. The dye is weakly fluorescent in aqueous solutions but exhibits strong fluorescence in lipophilic environments.

The excitation and emission spectra of DiA are influenced by the solvent environment. This solvatochromic shift is a critical consideration for experimental design and data interpretation. In methanol, DiA has an excitation maximum of approximately 491 nm and an emission maximum of around 613 nm.[1] However, when incorporated into phospholipid bilayer membranes, which more closely mimics the cellular environment, the excitation maximum shifts to approximately 460 nm, and the emission maximum shifts to around 580 nm.

Table 1: Physicochemical and Spectral Properties of DiA Dye

| Property | Value | Reference |

| Full Chemical Name | 4-(4-(Dihexadecylamino)styryl)-N-methylpyridinium iodide | [1] |

| Molecular Formula | C₄₆H₇₉IN₂ | [1] |

| Molecular Weight | 787.03 g/mol | [1] |

| Excitation Maximum (Methanol) | ~491 nm | [1] |

| Emission Maximum (Methanol) | ~613 nm | [1] |

| Excitation Maximum (Phospholipid Bilayer) | ~460 nm | [2] |

| Emission Maximum (Phospholipid Bilayer) | ~580 nm | [2] |

| Extinction Coefficient | Data not readily available | |

| Quantum Yield | Data not readily available | |

| Solubility | Soluble in DMSO, DMF, and ethanol | [2][3] |

| Appearance | Red solid | [1] |

Experimental Protocols

I. Preparation of DiA Stock and Working Solutions

Proper preparation of DiA solutions is crucial for successful and reproducible staining.

Protocol 1: Stock Solution Preparation

-

Materials:

-

DiA solid dye

-

Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Prepare a 1 to 5 mM stock solution of DiA in DMF, DMSO, or ethanol. For example, to prepare a 1 mM solution, dissolve 7.87 mg of DiA in 10 mL of the chosen solvent.[3]

-

Vortex thoroughly to ensure the dye is completely dissolved. Gentle warming or sonication can aid in dissolution.

-

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. The stock solution is stable for at least six months under these conditions.[4]

-

Protocol 2: Working Solution Preparation

-

Materials:

-

DiA stock solution (1-5 mM)

-

Serum-free culture medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

On the day of the experiment, dilute the DiA stock solution to a final working concentration of 1 to 5 µM in a suitable buffer like serum-free medium, HBSS, or PBS.[3]

-

The optimal working concentration should be determined empirically for each cell type and experimental condition. A good starting point is often 5 µM.

-

II. Staining of Cultured Cells

This protocol is suitable for staining both adherent and suspension cells.

Protocol 3: Staining of Adherent Cells

-

Materials:

-

Adherent cells cultured on coverslips or in culture dishes

-

DiA working solution (1-5 µM)

-

Pre-warmed growth medium

-

PBS

-

-

Procedure:

-

Remove the culture medium from the cells.

-

Gently wash the cells once with PBS.

-

Add a sufficient volume of the DiA working solution to completely cover the cells.

-

Incubate the cells for 2 to 20 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and should be determined empirically.[3]

-

Remove the DiA working solution.

-

Wash the cells two to three times with pre-warmed growth medium, incubating for 5-10 minutes during each wash to remove excess dye.[3]

-

The cells are now ready for imaging or fixation.

-

Protocol 4: Staining of Suspension Cells

-

Materials:

-

Suspension cells

-

DiA working solution (1-5 µM)

-

Pre-warmed growth medium

-

Centrifuge

-

-

Procedure:

-

Pellet the cells by centrifugation (e.g., 1000 rpm for 5 minutes).

-

Resuspend the cell pellet in the DiA working solution at a density of approximately 1 x 10⁶ cells/mL.[4]

-

Incubate for 2 to 20 minutes at 37°C, protected from light.[4]

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in pre-warmed growth medium and wash by centrifugation. Repeat the wash step two more times.

-

The cells are now ready for analysis.

-

III. Staining of Tissue Sections

DiA is an effective tracer for neuronal pathways in both fresh and fixed tissue.

Protocol 5: Staining of Fixed Brain Slices

-

Materials:

-

Fixed brain sections (e.g., 40-100 µm thick)

-

DiA crystals or a concentrated DiA solution in a suitable solvent

-

Fine-tipped forceps or a micropipette

-

PBS

-

Humidified chamber

-

-

Procedure:

-

Mount the fixed tissue sections on slides or place them in a multi-well plate containing PBS.

-

For crystal application, use fine-tipped forceps to place a small crystal of DiA directly onto the area of interest on the tissue section.[5]

-

Alternatively, inject a small volume of a concentrated DiA solution into the desired region using a micropipette.

-

Place the sections in a light-protected, humidified chamber and incubate at room temperature or 37°C. Diffusion of the dye can take several days to weeks depending on the tissue and the desired tracing distance.

-

After incubation, wash the sections thoroughly with PBS to remove any loose crystals or excess dye.

-

The sections can then be mounted for imaging.

-

IV. Fixation and Mounting

For long-term storage and some imaging applications, stained cells or tissues need to be fixed and mounted.

Protocol 6: Fixation and Mounting

-

Materials:

-

DiA-stained cells or tissue

-

Paraformaldehyde (PFA) solution (1.5-4% in PBS)

-

PBS

-

Mounting medium (e.g., glycerol-based or commercially available antifade mountants)

-

Microscope slides and coverslips

-

-

Procedure:

-

After staining, wash the samples with PBS.

-

For fixation, incubate the samples in a 1.5-4% PFA solution for 15-30 minutes at room temperature. Lower concentrations of PFA (e.g., 1.5-2.0%) are often preferred as higher concentrations can impede the diffusion of lipophilic dyes.[5]

-

Wash the samples three times with PBS to remove the fixative.

-

Mount the coverslips or tissue sections onto microscope slides using an appropriate mounting medium. The use of an antifade reagent is highly recommended to minimize photobleaching during imaging.

-

Seal the edges of the coverslip with nail polish to prevent drying and movement.

-

Store the slides at 4°C in the dark.

-

Fluorescence Measurement and Imaging

I. Spectrofluorometry

Measuring the excitation and emission spectra of DiA can be useful for confirming its presence and assessing its spectral characteristics in a specific experimental system.

Protocol 7: Spectrofluorometry

-

Materials:

-

DiA-stained sample (e.g., cell suspension, liposome preparation)

-

Spectrofluorometer

-

Quartz cuvettes

-

-

Procedure:

-

Prepare a blank sample containing the same buffer or solvent used for the DiA sample.

-

Place the blank sample in the spectrofluorometer and record a blank scan to subtract background fluorescence.

-

Place the DiA-containing sample in the spectrofluorometer.

-

To measure the excitation spectrum, set the emission wavelength to the expected maximum (e.g., 580 nm for membrane-bound DiA) and scan a range of excitation wavelengths (e.g., 400-550 nm).

-

To measure the emission spectrum, set the excitation wavelength to the determined excitation maximum (e.g., 460 nm) and scan a range of emission wavelengths (e.g., 500-700 nm).

-

The resulting spectra will show the peak excitation and emission wavelengths for DiA in your specific sample.

-

II. Fluorescence Microscopy

Microscope Settings:

-

Excitation Filter: A bandpass filter that allows light in the range of DiA's excitation maximum to pass through (e.g., 450-490 nm).

-

Dichroic Mirror: A mirror that reflects the excitation light towards the sample and transmits the emitted fluorescence to the detector (e.g., a 505 nm longpass mirror).

-

Emission Filter: A bandpass or longpass filter that allows the emitted fluorescence from DiA to pass through while blocking scattered excitation light (e.g., a 515 nm longpass filter or a 570-620 nm bandpass filter). A standard FITC or TRITC filter set can often be used, though optimization may be required.

Minimizing Photobleaching:

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence signal. DiA, like many fluorescent dyes, is susceptible to photobleaching.

-

Minimize Exposure Time: Only expose the sample to excitation light when actively acquiring an image.

-

Reduce Excitation Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.

-

Use Antifade Reagents: Incorporate an antifade reagent into the mounting medium.

-

Image Quickly: Acquire images as efficiently as possible.

Troubleshooting

Table 2: Common Problems and Solutions in DiA Staining and Imaging

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Staining | - Inadequate dye concentration- Insufficient incubation time- Dye precipitation- Cell death | - Optimize DiA working concentration (try a range from 1-10 µM).- Increase incubation time.- Ensure stock solution is fully dissolved; filter if necessary.- Check cell viability before and after staining. |

| High Background Fluorescence | - Incomplete removal of excess dye- Autofluorescence of cells or tissue- Use of serum in staining buffer | - Increase the number and duration of wash steps.- Image an unstained control to assess autofluorescence.- Use serum-free medium or buffer for staining. |

| Uneven or Patchy Staining | - Incomplete coverage of cells with staining solution- Dye aggregation | - Ensure cells are fully submerged in the DiA working solution.- Gently agitate during incubation.- Vortex the working solution before application. |

| Rapid Photobleaching | - Excessive exposure to excitation light- High excitation light intensity | - Minimize illumination time.- Use neutral density filters to reduce light intensity.- Use an antifade mounting medium. |

| Poor Dye Diffusion in Tissue | - High concentration of fixative- Insufficient incubation time | - Use a lower concentration of PFA (1.5-2.0%) for fixation.- Increase the incubation time for diffusion (can be up to several weeks). |

Conclusion

DiA is a versatile and robust fluorescent dye that is invaluable for labeling and tracking cells, particularly in the field of neuroscience. By understanding its spectral properties and adhering to optimized protocols for solution preparation, staining, and imaging, researchers can achieve high-quality, reproducible results. Careful attention to factors such as solvent effects, dye concentration, incubation time, and the prevention of photobleaching will ensure the successful application of DiA in a wide range of experimental contexts.

References

DiA as a Bidirectional Neuronal Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract